molecular formula C9H6O2 B081645 4-Ethynylbenzoic acid CAS No. 10602-00-3

4-Ethynylbenzoic acid

Cat. No.: B081645
CAS No.: 10602-00-3
M. Wt: 146.14 g/mol
InChI Key: SJXHLZCPDZPBPW-UHFFFAOYSA-N
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Description

4-Ethynylbenzoic acid is an organic compound with the molecular formula C₉H₆O₂. It is a derivative of benzoic acid, characterized by the presence of an ethynyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylbenzoic acid can be synthesized through various methods. One common approach involves the hydrolysis of this compound methyl ester. The ester is dissolved in a mixture of tetrahydrofuran and methanol, followed by the addition of a sodium hydroxide solution. The reaction mixture is stirred at room temperature for several hours, and the resulting solution is acidified with hydrochloric acid to precipitate the this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Ethylbenzoic acid.

    Substitution: Various esters and amides.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Ethynylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Ethynylaniline
  • 4-Ethynylbenzaldehyde
  • 4-Ethynyltoluene
  • Methyl 4-ethynylbenzoate

Comparison: 4-Ethynylbenzoic acid is unique due to the presence of both a carboxyl group and an ethynyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-ethynylaniline lacks the carboxyl group, limiting its reactivity in esterification and amidation reactions .

Properties

IUPAC Name

4-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXHLZCPDZPBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

192705-28-5
Record name Benzoic acid, 4-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192705-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90343433
Record name 4-ethynylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-00-3
Record name 4-ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylbenzoic acid
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Synthesis routes and methods I

Procedure details

Initially, 4-bromoacetophenone (3) can be treated with powdered phosphorous pentachloride to produce 1-(4-bromophenyl)-1-chloroethylene (4). Compound 4 was then treated with potassium hydroxide to produce 4-bromophenylacetylene (5) at a 60% yield. Treatment of compound 5 with ethyl magnesium bromide was followed by reaction with chlorotrimethylsilane. The resulting product (4-bromophenylethynyl) trimethylsilane (6) was recovered with a 90% yield. Compound 6 was then treated with ethyl magnesium bromide, followed by reaction with carbon dioxide to produce (4-carboxyphenylethynyl) trimethylsilane (7) in 89% yield. Compound 7 was then deprotected using KOH in methanol to form 4-ethynylbenzoic acid (8) in 96% yield. Compound 8 is a useful building block for forming a variety of molecular switches in accordance with the present invention, and was used in forming molecular switches of the following examples.
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Synthesis routes and methods II

Procedure details

4-(Trimethylsilyl)ethynyl-benzoic acid methyl ester (714 mg, 3.07 mmol) was dissolved in 4% KOH:MeOH (w:v, 30 mL) and allowed to reflux overnight. The reaction was quenched with 6N HCl to pH 2-3 (as indicated by pH paper) and extracted 2× with EtOAc. The combined organic layers were dried over anhydrous Na2SO4 and evaporated to afford 4-ethynylbenzoic acid (427 mg, 2.92 mmol, 95%) as a brown solid. H-NMR (d6-acetone, 500 MHz) δ (ppm): 7.62 (d, J=16.2 Hz, 2H); 8.03 (d, J=16.3 Hz, 2H).
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Synthesis routes and methods III

Procedure details

LiOH (95.97 mg, 2.2 mmol) was added to a stirred solution of 4-ethynyl-benzoic acid methyl ester (305 mg, 1.9 mmol) in MeOH:H2O (1:1, 6 mL), and the resulting mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added, acidified it with conc.HCl and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 226 mg (81.9% yield) of 4-ethynyl-benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-ethynylbenzoic acid in materials science?

A1: this compound is a versatile building block for synthesizing conjugated polymers, particularly poly(phenylacetylene)s. [, , , ] These polymers exhibit interesting properties such as chirality, conductivity, and the ability to form nanoparticles. [, , ] Researchers have explored their potential in various applications, including:

    Q2: How does the structure of this compound contribute to its reactivity?

    A2: this compound features two key functional groups:

      Q3: How is this compound used in the development of dye-sensitized solar cells (DSSCs)?

      A3: this compound is frequently incorporated as an anchoring group in porphyrin-based dyes for DSSCs. [, , ] When attached to the porphyrin core, this group serves several key functions:

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